molecular formula C19H17NO4 B2582423 (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate CAS No. 946346-70-9

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate

Cat. No.: B2582423
CAS No.: 946346-70-9
M. Wt: 323.348
InChI Key: SEEGSVVSVWBRQX-UHFFFAOYSA-N
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Description

The compound “(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate” is a heterocyclic ester featuring a 1,2-oxazole core substituted with a phenyl group at the 5-position and an acetoxy group at the 3-position. Heterocycles like oxazoles are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and drug candidates . The methoxy group on the phenyl ring may influence electronic properties, solubility, and metabolic stability, making this compound a subject of interest in pharmaceutical and materials research.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-17-9-7-14(8-10-17)11-19(21)23-13-16-12-18(24-20-16)15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEGSVVSVWBRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate typically involves the reaction of 5-phenyl-1,2-oxazole with 2-(4-methoxyphenyl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, pyridine.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Research indicates that compounds with oxazole rings often exhibit a range of biological activities:

  • Antibacterial Properties : Studies have shown that derivatives of oxazole can possess moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Effects : Similar compounds have demonstrated antifungal properties, making them candidates for further exploration in treating fungal infections.
  • Anticancer Potential : Computational studies suggest that (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate may interact with various biological targets involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including the reaction of 5-phenyl-1,2-oxazole with 2-(4-methoxyphenyl)acetate. The versatility of synthetic approaches allows for the creation of various derivatives that may enhance or modify the compound's biological activity .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in medicinal chemistry:

  • Drug Development : Its potential antibacterial and anticancer activities position it as a candidate for drug development aimed at treating infections and cancer.
  • Structure–Activity Relationship Studies : The compound can be used in structure–activity relationship studies to optimize its pharmacological effects and minimize toxicity .
  • Computer-Aided Drug Design : Interaction studies using computer-aided drug design tools predict interactions with various biological targets, which is crucial for optimizing drug design .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
5-Methyl-1,2-oxazoleMethyl group on oxazoleAntimicrobial properties
4-Methoxyphenylacetic acidCarboxylic acid instead of esterAnti-inflammatory effects
2-(4-Methoxyphenyl)-1H-benzimidazoleBenzimidazole coreAnticancer activity
1,3-Benzodioxole derivativesDioxole ring systemNeuroprotective effects

This comparative analysis highlights the unique combination of functionalities in this compound that may confer distinct pharmacological profiles compared to other similar compounds.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Key Features Reference
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate 1,2-Oxazole - 5-Phenyl
- 3-Acetate (4-methoxyphenyl)
Enhanced lipophilicity from methoxy group; ester functionality for reactivity.
(Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate 1,2,4-Oxadiazole + Benzoxazine - Variably substituted phenyl
- Benzoxazine fused ring
Broader π-conjugation; potential for hydrogen bonding via oxazine NH.
8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) Oxazoloquinoline - 8-Methoxy
- 4-Methyl
- 2-Phenyl
Rigid fused-ring system; potential fluorescence or DNA intercalation activity.
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid 1,2-Oxazole - 5-(4-Chlorophenyl)
- Acetic acid (free carboxylate)
Increased acidity vs. ester; chloro substituent enhances electrophilicity.
Ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate Thienopyrimidine + Piperazine - Complex polycyclic core
- Ethyl ester
High molecular weight; potential kinase inhibition or metabolic instability.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding and Crystal Packing: The 4-methoxyphenyl group in the target compound may participate in C–H···O or π-π interactions, similar to the 5-phenyl-1,2-oxazol-3-yl derivatives reported in . For example, the trans-diastereomer of 2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)quinoline (refcode: IKAZEA) crystallized in the chiral space group P61, highlighting the structural rigidity imparted by the oxazole ring . In contrast, 1,2,4-oxadiazole derivatives () with benzoxazine moieties may exhibit stronger hydrogen-bonding networks due to the NH group in the oxazine ring .
  • Spectroscopic Characterization: All analogues, including the target compound, rely on $ ^1H $ NMR, IR, and mass spectrometry for structural confirmation. For instance, the oxazoloquinoline (4b) was validated via HRMS (High-Resolution Mass Spectrometry) despite incomplete microanalytical data .

Software and Analytical Tools

  • Crystallographic Refinement : SHELXL () and WinGX () are widely used for small-molecule crystallography, ensuring accurate determination of bond lengths and angles for oxazole-containing compounds .
  • Graphical Representation : ORTEP-3 () and SIR97 () aid in visualizing hydrogen-bonding patterns and molecular conformations critical for comparing analogues .

Biological Activity

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate is a synthetic organic compound characterized by a complex structure that includes an oxazole ring and an ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties . This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-phenyl-1,2-oxazole with 2-(4-methoxyphenyl)acetyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, with bases such as triethylamine or pyridine used to neutralize hydrochloric acid byproducts.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the oxazole ring is known for its ability to interact with various biological targets, which can result in diverse pharmacological effects.

Biological Activity

Research indicates that compounds containing the oxazole moiety often exhibit a wide range of biological activities. The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundOxazole ring and ester functional groupAntimicrobial, anticancer
5-Methyl-1,2-oxazoleMethyl group on oxazoleAntimicrobial properties
4-Methoxyphenylacetic acidCarboxylic acid instead of esterAnti-inflammatory effects
2-(4-Methoxyphenyl)-1H-benzimidazoleBenzimidazole coreAnticancer activity

Antimicrobial Activity

A study published in "Molecules" found that various 1,2-oxazole derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli . The compound's structure enhances its potential interactions with bacterial targets, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Activity

The anticancer potential of this compound has been explored through computational methods that predict its pharmacological effects. Such studies suggest that compounds with oxazole rings may inhibit cancer cell growth by targeting specific enzymes or pathways involved in tumorigenesis.

Case Studies

Recent studies have investigated the biological activities of related oxazole compounds:

  • Antimicrobial Study : A synthesized derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard methods where it showed effective inhibition compared to gentamicin .
  • Anticancer Research : In vitro studies indicated that certain oxazole derivatives inhibited cancer cell proliferation significantly at specific concentrations. The half-maximal inhibitory concentration (IC50) values were calculated to assess their efficacy against various cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for (5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via condensation of 5-phenyl-1,2-oxazole-3-carboxylic acid with 2-(4-methoxyphenyl)ethanol, followed by esterification. Key parameters for optimization include:

  • Catalyst selection : Use of H₂SO₄ or p-toluenesulfonic acid for acid-catalyzed esterification.
  • Temperature : Reactions typically proceed at 80–100°C under reflux.
  • Solvent system : Toluene or dichloromethane for improved solubility and yield .
    Data Table :
StepReagents/ConditionsYield (%)Purity (%)
1H₂SO₄, 80°C, 12h6592
2DCC/DMAP, RT, 24h7895

Q. How can structural characterization of this compound be performed to confirm its identity?

Answer: Use a combination of:

  • FT-IR : Identify ester carbonyl (C=O) at ~1720 cm⁻¹ and oxazole ring vibrations (C=N) at ~1600 cm⁻¹.
  • ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.8 ppm (singlet) and oxazole protons at δ 6.7–7.2 ppm (multiplet) .
  • Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Q. What analytical methods are suitable for assessing purity and stability under storage conditions?

Answer:

  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min.
  • Stability testing : Store at −20°C in amber vials; monitor degradation via UV-Vis (λ = 254 nm) over 6 months .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Answer:

  • Variable Temperature (VT) NMR : Resolve dynamic rotational isomerism by cooling to −40°C.
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm regiochemistry .
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., methoxy vs. phenyl group orientation) .

Q. What strategies are recommended for evaluating the pharmacological potential of this compound?

Answer:

  • In vitro assays :
    • CYP450 inhibition : Use human liver microsomes to assess metabolic interference .
    • Antimicrobial activity : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL).
  • Toxicology : Perform MTT assays on HEK293 cells to determine IC₅₀ values .

Q. How does the electronic nature of substituents (e.g., methoxy vs. halogen) influence biological activity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-donating groups (e.g., −OCH₃) enhance solubility but reduce antimicrobial potency.
    • Halogens (e.g., −Cl) improve membrane permeability and activity against resistant strains.
      Data Table :
SubstituentLogPMIC (µg/mL)HEK293 IC₅₀ (µM)
−OCH₃2.132>100
−Cl3.5845

Q. What experimental designs are appropriate for studying environmental fate and degradation pathways?

Answer:

  • Photolysis studies : Expose to UV light (λ = 365 nm) in aqueous solutions; monitor via LC-MS for hydroxylated byproducts.
  • Biodegradation : Use soil microcosms (OECD 307 guidelines) to track half-life (t₁/₂ ~14 days) .

Q. How can computational modeling predict regioselectivity in the synthesis of oxazole derivatives?

Answer:

  • *DFT calculations (B3LYP/6-31G)**: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites.
  • Molecular docking : Correlate substituent effects with binding affinity to target enzymes (e.g., CYP3A4) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Answer:

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to proteins like serum albumin.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Q. How can synthetic byproducts be identified and minimized during scale-up?

Answer:

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and detect intermediates.
  • DoE (Design of Experiments) : Optimize parameters (e.g., stirring rate, solvent ratio) to reduce dimerization byproducts .

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